N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 435.5 g/mol. This compound features a thioacetamide moiety and a pyrazolo[3,4-d]pyrimidine structure, which is significant in medicinal chemistry due to its potential biological activities.
The compound can be sourced from chemical databases and literature that focus on synthetic organic chemistry and pharmacology. Specific studies and patents may provide insights into its synthesis and applications.
This compound is classified as a thioacetamide derivative and belongs to the broader category of heterocyclic compounds. Its unique structure suggests potential applications in pharmaceuticals, particularly as an agent with antimicrobial or anticancer properties.
The synthesis of N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step synthetic pathways. The initial steps may include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
Technical Details:
The molecular structure of N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide features multiple functional groups including methoxy groups (-OCH₃), a thioether linkage (-S-), and an amide bond (-C(=O)NH-).
Data:
COc1ccccc1-n1ncc2c(=O)[nH]c(SCC(=O)Nc3cccc(C)c3C)nc21
.The compound may undergo various chemical reactions typical of thioamides and heterocyclic compounds:
Technical Details:
The biological activity of N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Data:
Relevant Data:
N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has potential applications in medicinal chemistry as:
This compound exemplifies the ongoing research into novel heterocycles that can lead to the development of new therapeutic agents. Further studies are necessary to fully elucidate its pharmacological properties and mechanisms of action.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2